molecular formula C12H14BrN3O2S B13539940 3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13539940
M. Wt: 344.23 g/mol
InChI Key: BGTXABVJRUGMMR-UHFFFAOYSA-N
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Description

3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a benzotriazole moiety substituted with a bromine atom and linked to a thiane-1,1-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multiple steps:

    Formation of 5-bromo-1H-1,2,3-benzotriazole: This can be achieved by brominating 1H-1,2,3-benzotriazole using bromine in an appropriate solvent.

    Attachment of the benzotriazole moiety: The 5-bromo-1H-1,2,3-benzotriazole is then reacted with a suitable thiane-1,1-dione precursor under conditions that facilitate the formation of the desired linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiane-1,1-dione moiety can participate in redox reactions.

    Cyclization Reactions: The compound can undergo intramolecular cyclization under certain conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can modify the thiane-1,1-dione moiety.

Scientific Research Applications

3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as corrosion inhibitors or UV stabilizers.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzymes, while the thiane-1,1-dione structure can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-1,2,3-benzotriazole: A simpler compound that lacks the thiane-1,1-dione moiety.

    1lambda6-thiane-1,1-dione: A compound that lacks the benzotriazole moiety.

Uniqueness

3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to the combination of the benzotriazole and thiane-1,1-dione moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its simpler counterparts.

Properties

Molecular Formula

C12H14BrN3O2S

Molecular Weight

344.23 g/mol

IUPAC Name

3-[(5-bromobenzotriazol-1-yl)methyl]thiane 1,1-dioxide

InChI

InChI=1S/C12H14BrN3O2S/c13-10-3-4-12-11(6-10)14-15-16(12)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2

InChI Key

BGTXABVJRUGMMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)CN2C3=C(C=C(C=C3)Br)N=N2

Origin of Product

United States

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